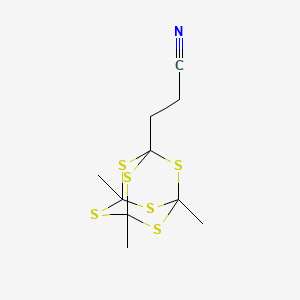
3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-propiononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-propiononitrile is a complex organic compound with a unique structure characterized by multiple sulfur atoms and a propiononitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-propiononitrile typically involves multiple steps, starting from simpler precursors. The process often includes the formation of the hexathiaadamantane core, followed by the introduction of the propiononitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure cost-effectiveness and safety. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-propiononitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine under appropriate conditions.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitrile group may produce primary amines.
Applications De Recherche Scientifique
3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-propiononitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or a precursor for pharmaceuticals.
Industry: It may be used in the development of new materials, such as polymers or catalysts, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-propiononitrile involves its interaction with specific molecular targets. The sulfur atoms and nitrile group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other proteins, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-propiononitrile is unique due to its hexathiaadamantane core, which imparts distinct chemical and physical properties. The presence of multiple sulfur atoms and the propiononitrile group differentiates it from other similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H13NS6 |
|---|---|
Poids moléculaire |
339.6 g/mol |
Nom IUPAC |
3-(3,5,7-trimethyl-2,4,6,8,9,10-hexathiatricyclo[3.3.1.13,7]decan-1-yl)propanenitrile |
InChI |
InChI=1S/C10H13NS6/c1-7-12-8(2)14-9(3,13-7)17-10(15-7,16-8)5-4-6-11/h4-5H2,1-3H3 |
Clé InChI |
WEDALTFZGUABPV-UHFFFAOYSA-N |
SMILES canonique |
CC12SC3(SC(S1)(SC(S2)(S3)CCC#N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)

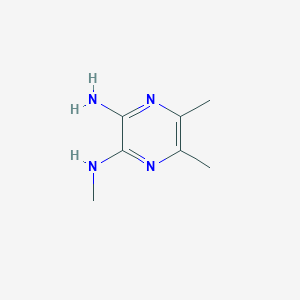
![N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid](/img/structure/B13799860.png)
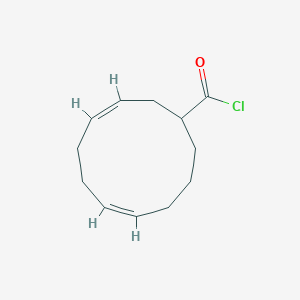
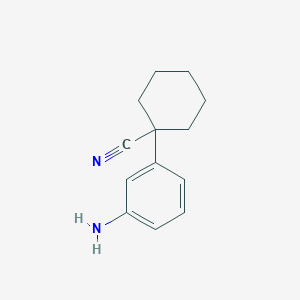
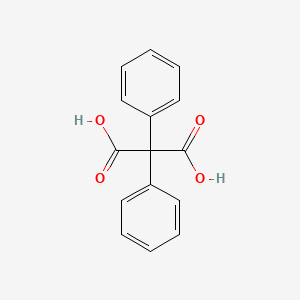
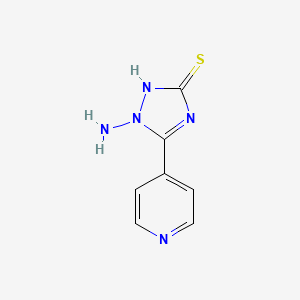
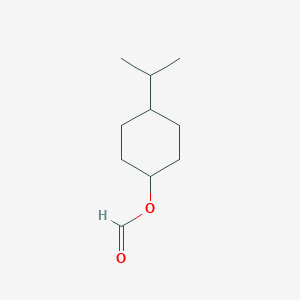
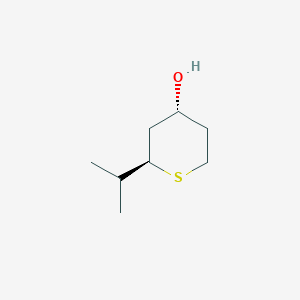
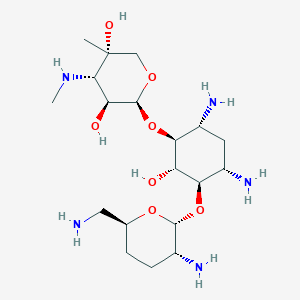
![N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester](/img/structure/B13799891.png)
